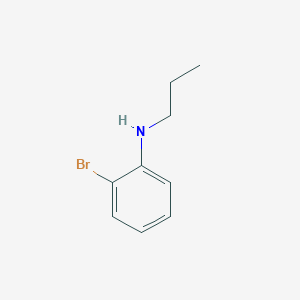
2-bromo-N-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-propylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a propyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-propylaniline can be achieved through several methods. One common approach involves the bromination of N-propylaniline. This process typically uses bromine or a brominating agent such as pyridine hydrobromide perbromide under controlled conditions to introduce the bromine atom into the aromatic ring .
Another method involves a multi-step synthesis starting with the nitration of aniline to form nitroaniline, followed by reduction to form N-propylaniline, and finally bromination to introduce the bromine atom .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-propylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products include various substituted anilines.
Oxidation: Products include quinones.
Reduction: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-bromo-N-propylaniline involves its interaction with various molecular targets. The bromine atom and the propyl group can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoaniline: Similar structure but lacks the propyl group.
N-Propylaniline: Similar structure but lacks the bromine atom.
2-Chloro-N-propylaniline: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-N-propylaniline is unique due to the presence of both the bromine atom and the propyl group, which can significantly influence its chemical reactivity and applications. The combination of these substituents makes it a valuable compound in various chemical syntheses and research applications .
Eigenschaften
Molekularformel |
C9H12BrN |
|---|---|
Molekulargewicht |
214.10 g/mol |
IUPAC-Name |
2-bromo-N-propylaniline |
InChI |
InChI=1S/C9H12BrN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 |
InChI-Schlüssel |
RTOIYAJFFNDBHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















